

# In-Depth Technical Guide: Synthesis and Characterization of 2-Hydroxy Imipramine-d6

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## Compound of Interest

Compound Name: 2-Hydroxy Imipramine-d6

Cat. No.: B564544

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of **2-Hydroxy Imipramine-d6**, a deuterated metabolite of the tricyclic antidepressant Imipramine. This isotopically labeled compound is a critical tool for pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis.

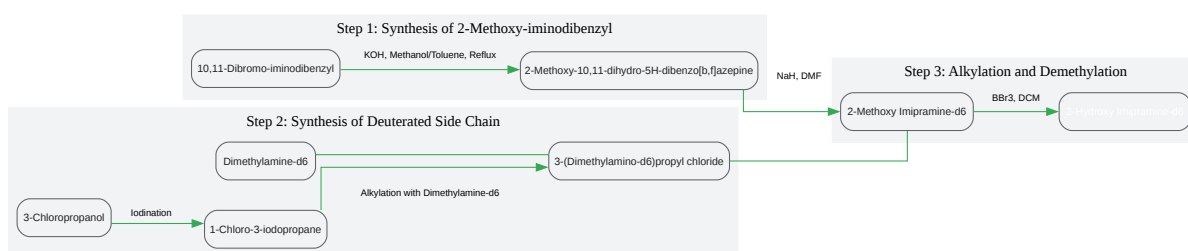
## Introduction

Imipramine, a dibenzazepine derivative, is a widely prescribed tricyclic antidepressant. Its clinical efficacy and therapeutic monitoring are influenced by its metabolism, primarily through N-demethylation to desipramine and aromatic hydroxylation. The 2-hydroxy metabolite, 2-hydroxyimipramine, is a significant product of this metabolic pathway, mediated largely by the cytochrome P450 enzyme CYP2D6. Understanding the formation and clearance of this metabolite is crucial for comprehensive drug development and personalized medicine.

The synthesis of **2-Hydroxy Imipramine-d6**, where six deuterium atoms are incorporated into the N,N-dimethylamino moiety, provides a stable, heavy-isotope labeled internal standard. This is invaluable for mass spectrometry-based quantification, allowing for precise and accurate measurement of the non-labeled analyte in complex biological matrices by correcting for matrix effects and variations in sample processing.

## Synthetic Pathway

The synthesis of **2-Hydroxy Imipramine-d6** is a multi-step process that involves the preparation of a key intermediate, 2-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine, followed by alkylation with a deuterated side chain and subsequent demethylation to yield the final product.



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**Figure 1:** Proposed synthetic pathway for **2-Hydroxy Imipramine-d6**.

## Experimental Protocols

### Synthesis of 2-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine

- **Reaction Setup:** To a solution of methanol, add potassium hydroxide and heat to reflux until the solid is completely dissolved.
- **Addition of Reactants:** Add toluene to the solution, followed by the portion-wise addition of 10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine.
- **Reaction:** The reaction mixture is heated to reflux for 6-8 hours.

- **Work-up and Purification:** After cooling, water is added, and the organic layer is separated, washed, and dried. The solvent is removed under reduced pressure, and the crude product is purified by crystallization to yield 2-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine.

## Synthesis of 3-(Dimethylamino-d6)propyl chloride

- **Activation of 3-Chloropropanol:** 3-Chloropropanol is reacted with an iodinating agent (e.g., NaI in acetone) to produce 1-chloro-3-iodopropane. This enhances the leaving group ability for the subsequent nucleophilic substitution.
- **Alkylation:** 1-Chloro-3-iodopropane is reacted with commercially available dimethylamine-d6 in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to yield 3-(dimethylamino-d6)propyl chloride.
- **Purification:** The product is purified by distillation under reduced pressure.

## Synthesis of 2-Hydroxy Imipramine-d6

- **Alkylation of 2-Methoxy-iminodibenzyl:** To a solution of 2-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine in anhydrous dimethylformamide (DMF), sodium hydride is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the dropwise addition of 3-(dimethylamino-d6)propyl chloride. The reaction is then stirred at room temperature overnight.
- **Work-up:** The reaction is quenched with water and the product, 2-Methoxy Imipramine-d6, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
- **Demethylation:** The crude 2-Methoxy Imipramine-d6 is dissolved in anhydrous dichloromethane (DCM) and cooled to -78°C. Boron tribromide (BBr<sub>3</sub>) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred for 12 hours.
- **Final Purification:** The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford **2-Hydroxy Imipramine-d6**.

## Characterization

The structural integrity and isotopic enrichment of the synthesized **2-Hydroxy Imipramine-d6** are confirmed by a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

## Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and the incorporation of six deuterium atoms.

Compound	Molecular Formula	Calculated Mass (m/z)	Observed Mass (m/z)
2-Hydroxy Imipramine	C <sub>19</sub> H <sub>24</sub> N <sub>2</sub> O	296.1889	296.1891
2-Hydroxy Imipramine-d6	C <sub>19</sub> H <sub>18</sub> D <sub>6</sub> N <sub>2</sub> O	302.2266	302.2268

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to confirm the structure of the final compound and to verify the position of the deuterium labels. The absence of signals corresponding to the N-methyl protons in the <sup>1</sup>H NMR spectrum and the altered multiplicity of the adjacent carbon in the <sup>13</sup>C NMR spectrum are indicative of successful deuteration.

<sup>1</sup>H NMR Spectral Data (Predicted, 400 MHz, CDCl<sub>3</sub>)

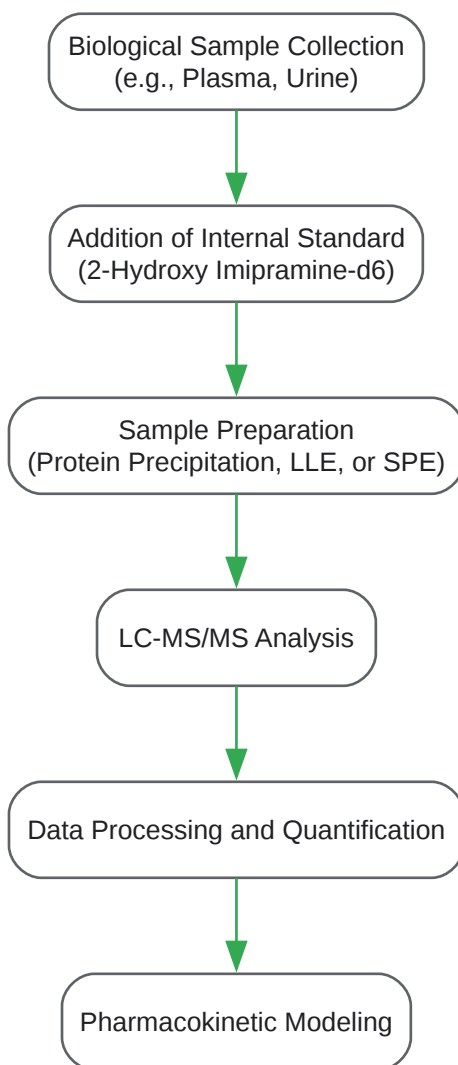
Proton Assignment	2-Hydroxy Imipramine ( $\delta$ , ppm)	2-Hydroxy Imipramine-d6 ( $\delta$ , ppm)
Aromatic-H	6.8 - 7.2 (m, 7H)	6.8 - 7.2 (m, 7H)
-OCH <sub>3</sub>	-	-
-OH	4.5 (br s, 1H)	4.5 (br s, 1H)
-CH <sub>2</sub> -N (ring)	3.9 (t, 2H)	3.9 (t, 2H)
-CH <sub>2</sub> - (ring)	3.2 (s, 4H)	3.2 (s, 4H)
-CH <sub>2</sub> -N (side chain)	2.4 (t, 2H)	2.4 (t, 2H)
-N(CH <sub>3</sub> ) <sub>2</sub>	2.25 (s, 6H)	Signal absent
-CH <sub>2</sub> - (side chain)	1.8 (quint, 2H)	1.8 (quint, 2H)

#### <sup>13</sup>C NMR Spectral Data (Predicted, 100 MHz, CDCl<sub>3</sub>)

Carbon Assignment	2-Hydroxy Imipramine ( $\delta$ , ppm)	2-Hydroxy Imipramine-d6 ( $\delta$ , ppm)
Aromatic C-O	155.0	155.0
Aromatic C	148.2, 145.5, 135.0, 132.8, 129.5, 128.0, 125.0, 120.5, 118.0, 115.5	148.2, 145.5, 135.0, 132.8, 129.5, 128.0, 125.0, 120.5, 118.0, 115.5
-CH <sub>2</sub> -N (side chain)	58.0	58.0
-CH <sub>2</sub> -N (ring)	48.5	48.5
-N(CH <sub>3</sub> ) <sub>2</sub>	45.5	~45.0 (septet, low intensity)
-CH <sub>2</sub> - (ring)	31.0	31.0
-CH <sub>2</sub> - (side chain)	27.0	27.0

## Analytical Workflow

The use of **2-Hydroxy Imipramine-d6** as an internal standard in a typical quantitative bioanalytical workflow involves several key steps.



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